(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone: is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with morpholine and piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It is investigated for its activity against certain biological targets, including enzymes and receptors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its efficacy in treating diseases such as cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (4-Fluorophenyl)(morpholino)methanone
Comparison: Compared to these similar compounds, (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is unique due to the presence of both morpholine and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21FN2O2 |
---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21FN2O2/c17-14-3-1-13(2-4-14)16(20)19-7-5-15(6-8-19)18-9-11-21-12-10-18/h1-4,15H,5-12H2 |
InChI Key |
VXLOSOHCDYKCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.